molecular formula C22H26N4O3S2 B3288375 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-00-2

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B3288375
CAS No.: 851978-00-2
M. Wt: 458.6 g/mol
InChI Key: LBTRDZPKEWBWFH-UHFFFAOYSA-N
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Description

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (hereafter referred to as the target compound) is a benzohydrazide derivative featuring a 4-methylbenzothiazole moiety and a 3,5-dimethylpiperidine sulfonyl group. Benzohydrazides are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-11-15(2)13-26(12-14)31(28,29)18-9-7-17(8-10-18)21(27)24-25-22-23-20-16(3)5-4-6-19(20)30-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTRDZPKEWBWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzothiazole: The final step involves coupling the piperidine-sulfonyl intermediate with a benzothiazole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The target compound’s structure is defined by:

  • Benzohydrazide backbone : Common in antimicrobial and antitumor agents .
  • 4-Methyl-1,3-benzothiazole : Imparts electron-withdrawing effects and influences receptor binding.
  • 3,5-Dimethylpiperidin-1-yl sulfonyl : Enhances solubility and steric bulk compared to simpler sulfonamides.
Table 1: Structural Comparison with Analogues
Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 4-Methylbenzothiazole, 3,5-dimethylpiperidine sulfonyl Not explicitly reported (structural inference)
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-N′-[(4-methylphenyl)sulfonyl]acetohydrazide (8a) Benzothiazole, piperazine, tosyl group Antimicrobial (inferred from structural class)
N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-4-(5-(isoquinolin-3-yl)-1,3,4-oxadiazol-2-yl)benzohydrazide (11) Isoquinoline-oxadiazole, methoxy/hydroxy groups Anticancer (inferred)
(E)-4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-N’-(3-hydroxybenzylidene)benzohydrazide (1) Benzimidazole, hydroxybenzylidene Mutagenicity tested
4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (2) Pyridine, bromo substituent Antibacterial

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound ~455.5 ~3.2 Sulfonyl, benzothiazole, dimethylpiperidine
Compound 8a ~450.6 ~2.8 Tosyl, piperazine, acetohydrazide
Compound 11 ~480.4 ~2.5 Oxadiazole, isoquinoline, methoxy
Compound 2 ~345.2 ~2.1 Bromo, pyridine
  • Lipophilicity : The target compound’s higher logP (predicted) compared to pyridine or oxadiazole derivatives suggests better membrane permeability.
  • Solubility : The sulfonyl group and dimethylpiperidine may enhance aqueous solubility relative to brominated or methoxy-substituted analogues.

Biological Activity

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS Number: 474621-87-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 378.57 g/mol. The structure features a benzothiazole moiety, which is often associated with various biological activities.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

1. Antioxidant Activity

Several studies have shown that benzothiazole derivatives possess significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Properties

Research has suggested that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

3. Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds can exhibit inhibitory effects against a variety of pathogens, including bacteria and fungi.

4. Enzyme Inhibition

The compound's sulfonamide group may confer inhibition against specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

A study published in MDPI highlighted the structural analysis of similar benzothiazole derivatives and their biological potential. The research indicated promising results in enzyme inhibition assays, particularly against AChE and BuChE, which are crucial targets in Alzheimer's disease treatment .

Another investigation focused on multitargeted ligands derived from benzothiazole structures. Compounds were assessed for their ability to inhibit multiple targets related to neurodegeneration, showcasing IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInhibits proliferation of cancer cells; induces apoptosis
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionInhibits AChE and BuChE; relevant for neurodegenerative diseases

Q & A

Q. Optimization strategies :

  • Monitor reactions using TLC or HPLC to track intermediate formation.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents .
  • Control temperature rigorously during sulfonylation to minimize side reactions .

Advanced: How can crystallographic data (e.g., bond angles, torsion angles) inform structure-activity relationships (SAR) for this compound?

Answer:
X-ray crystallography (using software like SHELXL ) reveals:

  • Sulfonamide geometry : The S–N bond length (~1.63 Å) and dihedral angles between the piperidine and benzothiazole rings influence steric interactions with biological targets .
  • Hydrogen-bonding networks : The hydrazide group forms H-bonds with active-site residues (e.g., in enzymes), which can be correlated with bioactivity data .
  • Piperidine conformation : 3,5-Dimethyl substitution induces chair conformation, enhancing hydrophobic interactions in target binding pockets .

Q. Methodological steps :

  • Refine crystallographic data with SHELX to calculate electron density maps and validate molecular geometry .
  • Compare torsion angles (e.g., C–S–N–C) with analogs to identify structural motifs linked to activity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:
Key techniques :

  • NMR :
    • ¹H NMR : Peaks at δ 2.1–2.4 ppm (piperidine methyl groups), δ 7.2–8.1 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl signals at ~168 ppm (amide C=O) and sulfonamide S=O at ~115 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 447.18 (calculated for C₂₂H₂₇N₄O₃S₂) .

Q. Interpretation :

  • Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperidine ring .
  • Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) with retention time matching reference standards .

Advanced: How can computational modeling predict potential biological targets, and what limitations apply?

Answer:
Methods :

  • Molecular docking (AutoDock Vina) : Dock the compound into protein pockets (e.g., kinases, GPCRs) using SMILES notation from PubChem .
  • QSAR models : Train models on analogs with known IC₅₀ values to predict antimicrobial or anticancer activity .

Q. Limitations :

  • False positives may arise due to flexible piperidine and benzothiazole moieties, requiring MD simulations (>100 ns) to assess binding stability .
  • Solvent effects (e.g., DMSO in assays) are often underrepresented in docking studies .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:
Protocol :

  • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Monitor bacterial viability at 0–24 hours post-treatment (compound concentration: 2× MIC) .
  • Cytotoxicity control : Test on mammalian cells (e.g., HEK293) via MTT assay to ensure selectivity .

Q. Troubleshooting :

  • Low solubility in aqueous media: Use DMSO stocks (<1% v/v) with sonication .

Advanced: How can contradictory bioactivity data between analogs be resolved methodologically?

Answer:
Approach :

Structural alignment : Overlay crystallographic data of analogs to identify critical substituents (e.g., 3,5-dimethyl vs. 4-methyl piperidine) .

Assay standardization : Re-test compounds under identical conditions (pH, temperature, cell lines) .

Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., logP vs. IC₅₀ correlations) .

Q. Case study :

  • Analog with 4-methylpiperidine showed higher cytotoxicity but lower antimicrobial activity than 3,5-dimethyl derivatives, likely due to altered membrane permeability .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Separate organic (compound in DCM) and aqueous phases to remove polar byproducts .
  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate → methanol) .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for crystal formation .

Advanced: How can tandem MS/MS fragmentation patterns aid in structural elucidation?

Answer:

  • Fragmentation pathways :
    • Loss of SO₂ (64 Da) from the sulfonamide group.
    • Cleavage of the hydrazide bond (C–N) generates ions at m/z 285 (benzothiazole fragment) and 162 (piperidine sulfonyl) .
  • Data interpretation :
    • Compare experimental fragments with in silico predictions (e.g., CFM-ID) to confirm connectivity .

Basic: What solvent systems are optimal for stability studies under physiological conditions?

Answer:

  • PBS (pH 7.4) : Assess hydrolysis of the sulfonamide group via HPLC over 24–72 hours .
  • DMSO-water (1:4 v/v) : Evaluate aggregation-prone intermediates using dynamic light scattering .

Advanced: What statistical models are recommended for DoE (Design of Experiments) in reaction optimization?

Answer:

  • Response surface methodology (RSM) : Model factors (temperature, catalyst loading) vs. responses (yield, purity) .
  • Plackett-Burman design : Screen critical variables (e.g., solvent polarity, reaction time) with minimal runs .
  • Validation : Confirm predictions via confirmatory runs (n=3) and calculate p-values for significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

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